molecular formula C20H34OSn B14430374 Ethanone, 1-[4-(tributylstannyl)phenyl]- CAS No. 79048-33-2

Ethanone, 1-[4-(tributylstannyl)phenyl]-

Cat. No.: B14430374
CAS No.: 79048-33-2
M. Wt: 409.2 g/mol
InChI Key: QEUUDQADVJDOIY-UHFFFAOYSA-N
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Description

The compound "Ethanone, 1-[4-(tributylstannyl)phenyl]-" features an acetyl group (ethanone) at the 1-position of a para-substituted phenyl ring bearing a tributylstannyl group. This organotin derivative is structurally characterized by the Sn(C₄H₉)₃ moiety, which imparts unique reactivity in cross-coupling reactions, particularly Stille couplings, where organostannanes act as transmetalation agents . Organotin compounds are notable for their applications in synthetic organic chemistry but are also associated with toxicity and environmental concerns .

Properties

CAS No.

79048-33-2

Molecular Formula

C20H34OSn

Molecular Weight

409.2 g/mol

IUPAC Name

1-(4-tributylstannylphenyl)ethanone

InChI

InChI=1S/C8H7O.3C4H9.Sn/c1-7(9)8-5-3-2-4-6-8;3*1-3-4-2;/h3-6H,1H3;3*1,3-4H2,2H3;

InChI Key

QEUUDQADVJDOIY-UHFFFAOYSA-N

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CC=C(C=C1)C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-[4-(tributylstannyl)phenyl]- typically involves the reaction of 4-bromoacetophenone with tributyltin hydride in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include heating the mixture to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for Ethanone, 1-[4-(tributylstannyl)phenyl]- are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-[4-(tributylstannyl)phenyl]- undergoes various types of chemical reactions, including:

    Substitution Reactions: The tributylstannyl group can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The phenyl ring can undergo oxidation to form different oxidation products.

    Reduction Reactions: The ethanone moiety can be reduced to the corresponding alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include halides and nucleophiles such as amines or thiols. The reaction is typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed under anhydrous conditions.

Major Products Formed

    Substitution: Products vary depending on the nucleophile used, resulting in compounds with different functional groups replacing the tributylstannyl group.

    Oxidation: Oxidized products of the phenyl ring, such as phenols or quinones.

    Reduction: The corresponding alcohol of the ethanone moiety.

Scientific Research Applications

Ethanone, 1-[4-(tributylstannyl)phenyl]- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organotin compounds and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethanone, 1-[4-(tributylstannyl)phenyl]- involves its interaction with molecular targets through its organotin moiety. The tributylstannyl group can form bonds with various substrates, facilitating reactions such as nucleophilic substitution. The phenyl ring and ethanone moiety contribute to the compound’s reactivity and stability, allowing it to participate in diverse chemical processes.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares the target compound with structurally related ethanone derivatives, focusing on substituents, molecular features, and applications:

Compound Name Substituent on Phenyl Ring Key Functional Groups Molecular Weight* Applications/Reactivity Toxicity/Safety Considerations
Ethanone, 1-[4-(tributylstannyl)phenyl]- Tributylstannyl (Sn(C₄H₉)₃) Organotin, Ketone ~435.2† Stille coupling, organic synthesis High toxicity (organotin)
1-{4-[(E)-2-Phenylvinyl]phenyl}ethanone Styryl (C₆H₅-CH=CH-) Conjugated alkene, Ketone 236.3 Photophysical materials, chalcones Moderate (standard organic compound)
1-[4-(4-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-1H-1,2,3-triazol-1-yl)phenyl]ethanone Triazolyl-pyridinyl Heterocyclic, Ketone 410.8 Medicinal chemistry (enzyme inhibition) Pending toxicological data
1-(4-(1H-Imidazol-1-yl)phenyl)ethanone Imidazolyl Heterocyclic, Ketone 200.2 Antimicrobial chalcone precursors Low to moderate
1-[2-(4-(Trifluoromethyl)anilino)-1,3-thiazol-5-yl]ethanone Thiazolyl-trifluoromethylphenyl Thiazole, Trifluoromethyl, Ketone 314.3 Kinase inhibitors, bioactive probes Potential bioaccumulation concerns

*Molecular weights estimated from analogous structures. †Calculated based on tributyltin (C₁₂H₂₇Sn) and acetylphenyl (C₈H₇O) groups.

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